Synthesizing donor-acceptor TADF emitters or diversifying N-arylphenothiazine libraries often stalls at inefficient C-C bond formation. 2-Bromo-10H-phenothiazine solves this with a highly reactive C2-Br handle for palladium-catalyzed couplings. • Achieves high yields in Suzuki-Miyaura and Buchwald-Hartwig reactions without harsh conditions. • Enables precise HOMO-level tuning via systematic C2 functionalization. • Streamlines parallel synthesis for rapid SAR exploration. Buy direct for reliable supply and batch-to-batch consistency.
2-Bromo-10H-phenothiazine is a halogenated derivative of the core phenothiazine heterocycle, an electron-rich scaffold widely used in the development of organic electronic materials and pharmacologically active compounds. [REFS-1, REFS-2]. The compound's primary value stems from the bromine atom at the C2 position, which serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This functionality makes it a crucial intermediate for systematically constructing more complex, high-performance molecules with tailored electronic and steric properties. [3]
Selecting an alternative to 2-Bromo-10H-phenothiazine is a decision with direct consequences for process efficiency and final material performance. Using the unsubstituted 10H-phenothiazine core eliminates the essential reactive site needed for predictable C-C and C-N bond formation via modern cross-coupling methods. Opting for the analogous 2-Chloro-10H-phenothiazine often leads to significantly lower reactivity, requiring harsher reaction conditions, higher catalyst loadings, or longer reaction times to achieve comparable yields. [1]. Therefore, the choice of the 2-bromo derivative is a deliberate one, made to optimize the efficiency, yield, and economic viability of multi-step syntheses common in materials science and pharmaceutical development.
In palladium-catalyzed C-N cross-coupling reactions, the choice of aryl halide is a critical process parameter. For Buchwald-Hartwig aminations, the established reactivity order for aryl electrophiles is ArBr > ArCl > ArI. [1]. This places aryl bromides like 2-Bromo-10H-phenothiazine at a higher reactivity level than their corresponding aryl chloride counterparts. This enhanced reactivity can translate to faster reaction times, lower required temperatures, or higher conversion rates under identical conditions, directly impacting process efficiency and throughput.
| Evidence Dimension | General Reactivity in Buchwald-Hartwig Amination |
| Target Compound Data | Aryl Bromide (ArBr) |
| Comparator Or Baseline | Aryl Chloride (ArCl) and Aryl Iodide (ArI) |
| Quantified Difference | ArBr exhibits higher reactivity than ArCl |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination |
Choosing the 2-bromo derivative over the 2-chloro analog is a direct investment in process optimization, potentially reducing energy costs, reaction times, and catalyst loading.
The electronic properties of the phenothiazine core are highly sensitive to substitution, particularly at the C2 position. A comparative study of 2-aminophenothiazine (APH) and the parent phenothiazine (PH) demonstrated that C2 substitution dramatically lowers the oxidation potential from 0.69 V (for PH) to 0.38 V (for APH) vs Ag/AgCl. [1]. While the 2-bromo group is an electron-withdrawing substituent and will have a different quantitative effect, this large shift exemplifies the principle that C2 is a critical position for tuning redox behavior. 2-Bromo-10H-phenothiazine serves as a key precursor, allowing for the introduction of various functionalities at this position to precisely engineer the HOMO levels required for applications like hole-transport layers (HTLs) in OLEDs.
| Evidence Dimension | First Oxidation Potential (vs Ag/AgCl) |
| Target Compound Data | N/A (Target is a precursor for tuning) |
| Comparator Or Baseline | Unsubstituted Phenothiazine: 0.69 V; 2-Aminophenothiazine: 0.38 V |
| Quantified Difference | Δ = -0.31 V (Illustrates tuning potential) |
| Conditions | Cyclic Voltammetry in acetonitrile |
Procuring this compound provides an essential platform for rationally designing the electronic properties of next-generation organic semiconductor materials.
Phenothiazine is a widely used donor unit in the design of advanced emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. [1]. The synthesis of these complex Donor-π-Acceptor (D-π-A) molecules frequently relies on palladium-catalyzed cross-coupling reactions to link the phenothiazine donor to an acceptor moiety. [2]. 2-Bromo-10H-phenothiazine is a suitable precursor for these syntheses, providing the necessary reactive handle to construct the C-C or C-N bonds that define the final TADF material's architecture and performance.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Provides a reactive C-Br bond for coupling reactions |
| Comparator Or Baseline | Unsubstituted phenothiazine lacks a versatile coupling site |
| Quantified Difference | Enables synthesis of complex D-π-A structures not easily accessible from the parent compound |
| Conditions | Synthesis of TADF emitters for organic electronics |
This compound is a direct and proven synthetic entry point into the development of commercially relevant, high-performance materials for next-generation displays and lighting.
For research groups and manufacturers developing next-generation OLEDs, this compound is the right choice for a starting material. Its high reactivity in Buchwald-Hartwig and Suzuki coupling allows for the efficient and high-yield synthesis of phenothiazine-based donor-acceptor molecules, which are essential for creating high-performance TADF emitters. [1]
When precise control over a material's HOMO level is required, 2-Bromo-10H-phenothiazine serves as the ideal starting point. It enables the introduction of a wide array of functional groups at the C2 position, providing a reliable strategy to systematically tune the oxidation potential of the final material for optimal performance in organic electronic devices. [2]
In drug discovery workflows, this compound is a valuable scaffold. The reactivity of the C-Br bond allows for rapid diversification through parallel synthesis using cross-coupling reactions, enabling the efficient creation of libraries of novel N-arylphenothiazine derivatives for screening and lead optimization. [3]
Irritant